2-[4-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide
Description
This compound belongs to the quinazolinone-acetamide class, characterized by a 1,2,3,4-tetrahydroquinazoline-2,4-dione core substituted with a 3,4-dimethoxyphenylcarbamoylmethyl group at position 1 and a 4-(N-methylacetamido)phenyl moiety at position 2. Its structure combines a quinazolinone scaffold—known for diverse bioactivities, including anticonvulsant and GABAergic modulation—with a dimethoxyphenylcarbamoyl group that may enhance solubility and receptor binding through electron-donating methoxy substituents .
Properties
IUPAC Name |
2-[4-[1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O6/c1-28-24(32)14-17-8-11-19(12-9-17)31-26(34)20-6-4-5-7-21(20)30(27(31)35)16-25(33)29-18-10-13-22(36-2)23(15-18)37-3/h4-13,15H,14,16H2,1-3H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKDIMQEEIOTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and acylating agents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
2-[4-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse chemical reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
The compound is compared to analogs with modifications in the quinazolinone core, acetamide side chain, and aryl substituents. Below is a detailed analysis:
Key Observations:
Quinazolinone Core Modifications: The target compound’s tetrahydroquinazoline-2,4-dione core differs from the 1H-quinazoline-2,4-dione in ’s analog. Saturation of the quinazoline ring may influence conformational flexibility and metabolic stability . Substitution at position 1 (3,4-dimethoxyphenylcarbamoylmethyl) contrasts with dichlorophenyl or dimethylphenyl groups in analogs. Methoxy groups enhance solubility but may reduce membrane permeability compared to lipophilic chloro/methyl substituents .
Acetamide Side Chain: The N-methylacetamide group in the target compound differs from the cyclopropylacetamide in .
Bioactivity Implications: highlights that dichlorophenyl-substituted quinazolinones exhibit anticonvulsant activity via GABAergic pathways. The target compound’s dimethoxyphenyl group may shift activity toward other CNS targets (e.g., serotonin receptors) due to electronic effects . Pyrazole-containing analogs () lack quinazolinone features but retain acetamide functionality, suggesting divergent applications (e.g., antimicrobial vs. CNS modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
